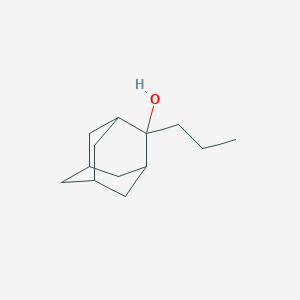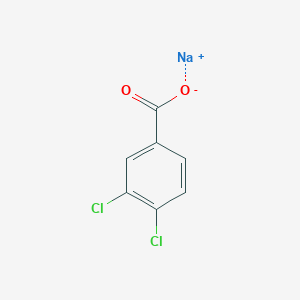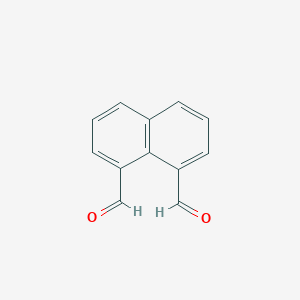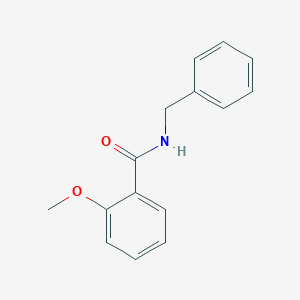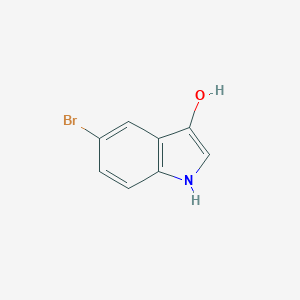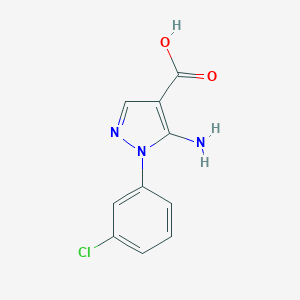![molecular formula C9H17N B180816 7-Azaspiro[4.5]decane CAS No. 176-73-8](/img/structure/B180816.png)
7-Azaspiro[4.5]decane
Descripción general
Descripción
7-Azaspiro[4.5]decane is a chemical compound with the molecular formula C9H17N . It is the core structure of the azaspirodecanedione moiety found in some of the azapirones .
Synthesis Analysis
The synthesis of 7-Azaspiro[4.5]decane involves reactions with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds . Another method involves the synthesis of a new spiro system: 1-Oxa-7-thia-4-azaspiro decane 7,7-Dioxide .Molecular Structure Analysis
The molecular structure of 7-Azaspiro[4.5]decane is characterized by its molecular formula C9H17N, average mass 139.238 Da, and monoisotopic mass 139.136093 Da . It has a density of 0.9±0.1 g/cm3, boiling point of 205.7±8.0 °C at 760 mmHg, and vapour pressure of 0.2±0.4 mmHg at 25°C .Chemical Reactions Analysis
The chemical shift values and the coupling constant values in their obtained NMR spectral data have revealed the β-glycosidic linkage nature at the sulfur atom in the form of 1,3,4-thiadiazole thioglycosides . Another reaction involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles .Physical And Chemical Properties Analysis
7-Azaspiro[4.5]decane has a density of 0.9±0.1 g/cm3, boiling point of 205.7±8.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, enthalpy of vaporization of 44.2±3.0 kJ/mol, and flash point of 72.7±16.5 °C . It also has an index of refraction of 1.497, molar refractivity of 43.3±0.4 cm3, and molar volume of 148.1±5.0 cm3 .Aplicaciones Científicas De Investigación
Anticancer Research
7-Azaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticancer activity. These compounds, including thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, have shown potential in anticancer studies due to their ability to form β-glycosidic linkages at the sulfur atom .
Chemical Synthesis
This compound serves as a versatile tool in chemical synthesis due to its spiro-fused ring system and reactive functional groups. It is used as a building block for constructing complex organic molecules and materials . Additionally, it has been involved in one-step syntheses of diazaspiro[4.5]decane scaffolds with exocyclic double bonds .
Pharmaceuticals
The thiazolidine ring system, which is part of the 7-Azaspiro[4.5]decane structure, is found in many important compounds with medicinal and pharmaceutical applications. Drugs like Pioglitazone and Epalrestat feature this nucleus in their chemical structure .
Mecanismo De Acción
Target of Action
The primary targets of 7-Azaspiro[4.5]decane are currently unknown . This compound is a spiro derivative, a class of compounds known for their 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .
Mode of Action
The specific mode of action of 7-Azaspiro[4It’s known that spiro compounds, which include 7-azaspiro[45]decane, are being studied for their potential in drug discovery due to their complex and rigid structures .
Biochemical Pathways
The biochemical pathways affected by 7-Azaspiro[4It’s known that spiro compounds, including 7-azaspiro[45]decane, are used in the production of important biologically active compounds .
Result of Action
The molecular and cellular effects of 7-Azaspiro[4.5]decane’s action are currently unknown. It’s known that spiro compounds, including 7-azaspiro[45]decane, are being studied for their potential in drug discovery due to their complex and rigid structures .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Azaspiro[4It’s known that the synthesis of spiro compounds, including 7-azaspiro[45]decane, involves reactions with various reagents .
Safety and Hazards
Direcciones Futuras
The synthesis of new 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides . These compounds are promising for the production of important biologically active compounds .
Propiedades
IUPAC Name |
7-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-9(4-1)6-3-7-10-8-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPSSKPSOKMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azaspiro[4.5]decane | |
CAS RN |
176-73-8 | |
| Record name | 7-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What kind of biological activity has been explored for 7-azaspiro[4.5]decane derivatives?
A1: 7-Azaspiro[4.5]decane derivatives have shown promise as potential dopamine agonists and substance P (Neurokinin 1 receptor) antagonists. [, ] For instance, a 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane with a 4-indolylmethyl substituent exhibited potent dopamine agonist activity in a cat cardioaccelerator nerve assay. [] Additionally, a 3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivative demonstrated substance P antagonist activity. []
Q2: How does the structure of 7-azaspiro[4.5]decane derivatives relate to their dopamine agonist activity?
A2: While none of the 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with benzyl, 3-indolylmethyl, or 4-indolylmethyl substituents displayed central nervous system activity, the position of the indolylmethyl group significantly impacted peripheral dopamine agonist activity. The 4-indolylmethyl analogue showed significantly higher potency compared to the 3-indolylmethyl analogue, suggesting that the position of the indole ring is crucial for interacting with the dopamine receptor. []
Q3: What are the main metabolic pathways observed for 7-azaspiro[4.5]decane derivatives?
A3: In rat hepatocytes, a 3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivative was primarily metabolized via the formation of two nitrones and a lactam associated with the piperidine ring. Interestingly, in vivo studies revealed that the major circulating metabolite in rat plasma was a keto acid, formed through oxidative deamination of the piperidine ring. []
Q4: Have any stereoselective syntheses been developed for 7-azaspiro[4.5]decane derivatives?
A4: Yes, researchers have developed stereoselective approaches to synthesize specific isomers of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane, a precursor to NK-1 receptor antagonists. One method employed palladium(0)-mediated cyclocarbonylation of a γ-iodoallylic alcohol to construct the spirocyclic ring system. [] Another study achieved stereocontrol at the C3 position by either hydrogenation of an arylated dihydrofuran (leading to the 3S epimer) or a stereo- and regioselective alkene hydroarylation (yielding the 3R epimer). [, ]
Q5: Beyond dopamine agonists and substance P antagonists, what other applications have been explored for 7-azaspiro[4.5]decane derivatives?
A5: Researchers have investigated 7-azaspiro[4.5]decane derivatives as potential GABA-analogous compounds. For example, N-benzyl-7-azaspiro[4.5]decane-1-carboxylates have been synthesized, suggesting interest in their potential GABAergic activity. []
Q6: What synthetic strategies have been used to access the 7-azaspiro[4.5]decane core?
A6: Various methods have been reported to synthesize 7-azaspiro[4.5]decane derivatives. One approach involves the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate with suitable electrophiles. [] Another strategy employs a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes. [] Additionally, a TfOH-catalyzed tandem semipinacol rearrangement followed by alkyne-aldehyde metathesis has been used to construct 7-azaspiro[4.5]decanes. []
Q7: Have any studies investigated the antimicrobial activity of 7-azaspiro[4.5]decane derivatives?
A7: Yes, researchers have explored the antimicrobial properties of aminomethylated derivatives of 7-azaspiro[4.5]decane-6,8-dione. These Mannich base derivatives exhibited greater potency against bacteria like S. aureus, S. typhi, P. aeruginosa, B. subtilis, E. coli, and K. pneumoniae compared to their parent sulfonamides. [, ]
Q8: What analytical techniques have been employed to characterize 7-azaspiro[4.5]decane derivatives?
A8: Various spectroscopic techniques have been used to characterize 7-azaspiro[4.5]decane derivatives, including nuclear magnetic resonance (NMR) and liquid chromatography/tandem mass spectrometry (LC/MS/MS). These techniques help determine the structures of the synthesized compounds and identify metabolites. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



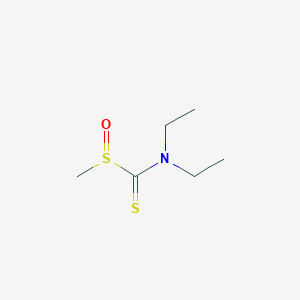
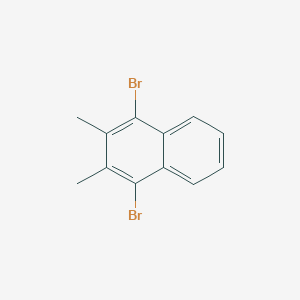
![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)

